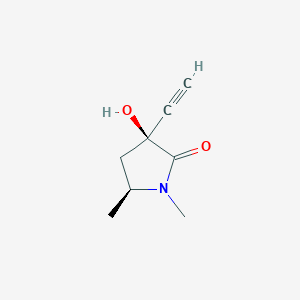![molecular formula C12H7BrClN3O B14040842 3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol](/img/structure/B14040842.png)
3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of bromine and chlorine substituents on the benzotriazole ring, as well as a phenol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol typically involves the following steps:
Formation of the Benzotriazole Ring: The benzotriazole ring can be synthesized through a cyclization reaction involving an aromatic amine and a diazonium salt.
Phenol Group Introduction: The phenol group can be introduced through a nucleophilic substitution reaction, where a hydroxyl group replaces a leaving group on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenol group in the compound can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted benzotriazoles
Applications De Recherche Scientifique
3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The halogen atoms can enhance binding affinity through halogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole: A basic triazole structure without additional substituents.
4-Chloro-1H-benzo[d][1,2,3]triazole: Similar structure but lacks the bromine substituent.
6-Bromo-1H-benzo[d][1,2,3]triazole: Similar structure but lacks the chlorine substituent.
Uniqueness
3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol is unique due to the presence of both bromine and chlorine substituents, which can enhance its reactivity and binding affinity in various applications. The phenol group also adds to its versatility in chemical reactions and biological interactions.
Propriétés
Formule moléculaire |
C12H7BrClN3O |
|---|---|
Poids moléculaire |
324.56 g/mol |
Nom IUPAC |
3-(6-bromo-4-chlorobenzotriazol-1-yl)phenol |
InChI |
InChI=1S/C12H7BrClN3O/c13-7-4-10(14)12-11(5-7)17(16-15-12)8-2-1-3-9(18)6-8/h1-6,18H |
Clé InChI |
KIXWCCWBAIAYNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)N2C3=C(C(=CC(=C3)Br)Cl)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


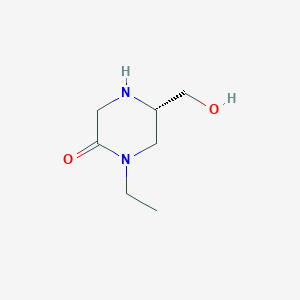


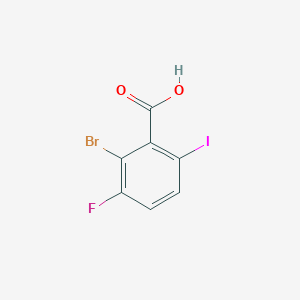
![3-(tert-Butoxycarbonyl)-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline-4-carboxylic acid](/img/structure/B14040786.png)
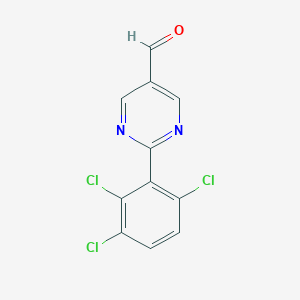
![7-Ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14040792.png)
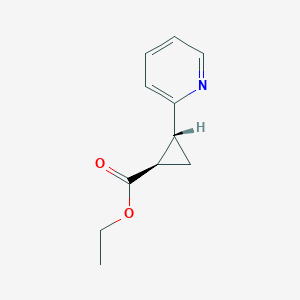

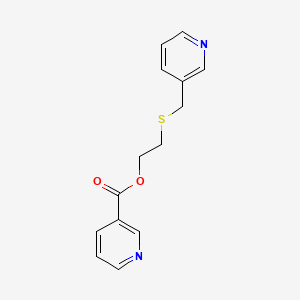


![1-Benzyl-6a-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B14040839.png)
